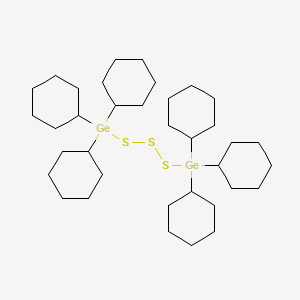
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) typically involves the reaction of tricyclohexylgermanium chloride with a suitable trisulfane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography may be employed to isolate the compound from impurities.
化学反応の分析
Types of Reactions
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides and sulfides.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The tricyclohexyl groups can be substituted with other organic or inorganic groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out in solvents like THF, DCM, or toluene, and may require catalysts or specific temperature and pressure conditions to proceed efficiently.
Major Products
The major products formed from the reactions of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) depend on the type of reaction. For example, oxidation reactions may yield germanium oxides and sulfides, while substitution reactions can produce a variety of organogermanium derivatives.
科学的研究の応用
Chemistry: The compound can be used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: The compound may be explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Industry: (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) can be used in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of (Trisulfane-1,3-diyl)bis(tricyclohexylgermane) involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Additionally, the presence of germanium and sulfur atoms in the compound’s structure may contribute to its reactivity and biological activity.
類似化合物との比較
Similar Compounds
Trisulfane-1,3-diyl)bis(triphenylgermane): Similar structure but with triphenyl groups instead of tricyclohexyl groups.
(Disulfane-1,2-diyl)bis(tricyclohexylgermane): Contains a disulfane linker instead of a trisulfane linker.
(Trisulfane-1,3-diyl)bis(tricyclohexylsilane): Similar compound with silicon atoms instead of germanium atoms.
Uniqueness
(Trisulfane-1,3-diyl)bis(tricyclohexylgermane) is unique due to the presence of germanium atoms bonded to tricyclohexyl groups and a trisulfane-1,3-diyl linker This unique structural feature imparts specific electronic and steric properties to the compound, making it distinct from other similar compounds
特性
CAS番号 |
85185-49-5 |
|---|---|
分子式 |
C36H66Ge2S3 |
分子量 |
740.4 g/mol |
IUPAC名 |
tricyclohexyl-(tricyclohexylgermyltrisulfanyl)germane |
InChI |
InChI=1S/C36H66Ge2S3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-41-40-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-36H,1-30H2 |
InChIキー |
JNAMBVRHZGYIHS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Ge](C2CCCCC2)(C3CCCCC3)SSS[Ge](C4CCCCC4)(C5CCCCC5)C6CCCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


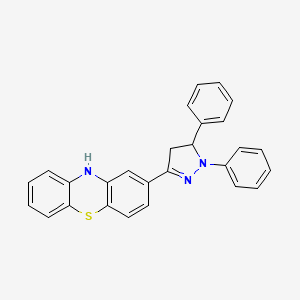
![[4-[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-hydroxymethyl]quinolin-6-yl] 3-methylbutanoate](/img/structure/B14424428.png)
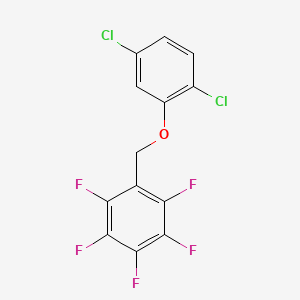
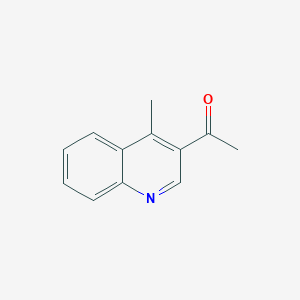
![N-{3-Phenyl-2-[(2-sulfanylethyl)sulfanyl]propanoyl}-L-leucine](/img/structure/B14424450.png)
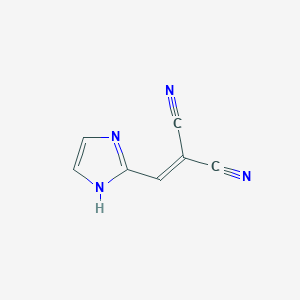
![1,5-Dimethyl-6-oxa-bicyclo[3.1.0]hexane](/img/structure/B14424460.png)
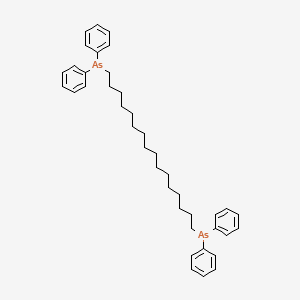
![1H-Benz[f]isoindole-1,3(2H)-dione, 2-hydroxy-](/img/structure/B14424471.png)
![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
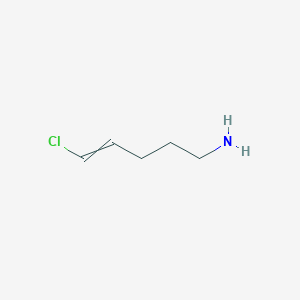
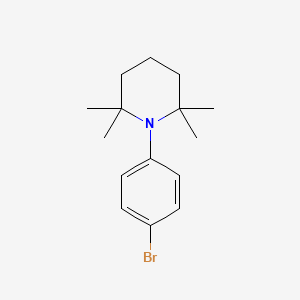
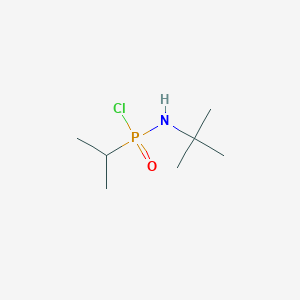
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
